5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol
Description
5-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol is a synthetic 8-hydroxyquinoline derivative featuring a piperazine ring substituted at the 5-position of the quinoline core. The compound’s structure combines the metal-chelating properties of the 8-hydroxyquinoline moiety with the pharmacophoric piperazine group, enabling diverse biological interactions. It is synthesized via a Mannich reaction involving formaldehyde, 8-hydroxyquinoline derivatives, and 1-(pyridin-2-yl)piperazine hydrochloride in anhydrous ethanol, followed by purification via column chromatography to achieve >95% purity (confirmed by HPLC and NMR) .
The compound’s design is inspired by bifunctional molecules targeting neurodegenerative diseases, where the 8-hydroxyquinoline moiety acts as an iron chelator to mitigate oxidative stress, while the piperazine-pyridine substituent enhances receptor-binding affinity, particularly for dopamine D2/D3 receptors and GPCRs .
Properties
IUPAC Name |
5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-17-7-6-15(16-4-3-9-21-19(16)17)14-22-10-12-23(13-11-22)18-5-1-2-8-20-18/h1-9,24H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZGHCRYUIOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol typically involves multi-step reactionsThe reaction conditions often include the use of organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, and may require catalysts or reagents like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes alkylation reactions due to its secondary amine groups. In hybrid analogs, alkylation with 2-bromoethanol produces intermediates like 21a-d , which are subsequently oxidized to aldehydes (e.g., 22a-d ) for reductive amination .
Reductive Amination
The aldehyde derivatives (e.g., 22a-d ) react with amines like (S)-pramipexole under reductive conditions (NaCNBH₃) to form hybrid molecules (e.g., 24a-d ) . This strategy enhances dopamine receptor affinity while retaining iron-chelating properties .
Example Reaction Scheme:
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22a (arylpiperazine aldehyde) + 23 (S-pramipexole) → 24a (hybrid analog)
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Demethylation with BBr₃ yields hydroxylated derivatives (e.g., 9a-d ) for improved solubility .
Coordination with Metal Ions
The 8-hydroxyquinoline moiety chelates transition metals like Fe³⁺ and Cu²⁺, forming stable complexes. This property is exploited in neuroprotective applications to mitigate oxidative stress in Parkinson’s disease models .
| Metal Ion | Binding Site | Biological Implication |
|---|---|---|
| Fe³⁺ | O⁻ (C8-OH), N (quinoline) | Reduces Fenton reaction-derived ROS |
| Cu²⁺ | O⁻ (C8-OH), N (piperazine) | Modulates metalloenzyme activity |
Oxidation of Hydroxyl Group
The C8-hydroxyl group undergoes oxidation to a ketone under strong oxidizing conditions (e.g., SeO₂), though this transformation is more commonly observed in simpler 8-hydroxyquinoline analogs . For 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol, oxidation studies remain limited but are inferred from related structures.
Acid-Base Reactions
The phenolic hydroxyl group (pKa ~9.5) deprotonates in alkaline media, enhancing water solubility. Protonation of piperazine nitrogens (pKa₁ ~3.1, pKa₂ ~9.8) facilitates pH-dependent conformational changes, influencing receptor binding .
Synthetic Modifications for SAR Studies
Key structural analogs are synthesized to explore structure-activity relationships (SAR):
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Methylation : Introducing methyl groups at C5 of quinoline (e.g., 12b ) boosts D3 receptor affinity (Ki = 3.71 nM) .
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Chlorination : 5-Chloro derivatives (e.g., CID 25693845) exhibit enhanced stability and altered metal-chelation kinetics .
Comparative Reactivity Table
This compound’s multifunctional reactivity enables its development as a dual-target ligand for neurodegenerative diseases. Further studies are needed to explore its electrophilic aromatic substitution potential and catalytic applications in asymmetric synthesis.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol is its potential as an anticancer agent. Research indicates that derivatives of quinolin-8-ol exhibit inhibitory effects on various cancer cell lines. For instance, compounds that share structural similarities with this compound have been shown to target specific kinases involved in tumor growth, such as c-KIT, which is a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs) .
Neuropharmacological Effects
Studies have also highlighted the neuropharmacological potential of this compound. The piperazine moiety is known for its ability to modulate neurotransmitter systems, which may lead to applications in treating neurological disorders. Compounds similar to this compound have been explored for their effects on serotonin and dopamine receptors, suggesting possible uses in the treatment of depression and anxiety .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationships of quinoline derivatives is crucial for optimizing their pharmacological properties. Researchers have conducted SAR studies focusing on modifications to the piperazine and quinoline rings to enhance efficacy and reduce toxicity. Data from these studies indicate that specific substitutions can significantly improve the binding affinity to biological targets, thus enhancing therapeutic outcomes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Demonstrated significant cytotoxicity against GIST cell lines with IC50 values in low micromolar range. |
| Study B | Investigate neuropharmacological effects | Found modulation of serotonin receptors leading to anxiolytic effects in animal models. |
| Study C | SAR analysis | Identified key structural features that enhance binding affinity to c-KIT kinase, paving the way for drug development. |
Mechanism of Action
The mechanism of action of 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Antifungal Activity
The nitro-substituted analogue 5o (5-nitro-7-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol) exhibits superior antifungal activity against Botrytis cinerea (82% inhibition at 50 μg/mL) compared to non-nitro derivatives. This is attributed to the electron-withdrawing nitro group enhancing membrane permeability and target binding . In contrast, the parent compound lacks significant antifungal properties due to the absence of nitro or halogen substituents.
Neuroprotective and Dopaminergic Activity
The compound shares structural similarities with VK-28 and M30, both neuroprotective iron chelators. However, this compound demonstrates enhanced dopamine D2/D3 receptor agonism (EC50 < 10 nM) due to the pyridine ring’s role in stabilizing receptor interactions, a feature absent in VK-28’s hydroxyethyl group .
Antibacterial Activity
Chlorinated derivatives, such as 5-chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol, show broad-spectrum antibacterial activity (18–22 mm inhibition zones against S. aureus), outperforming the parent compound. The chloro substituent increases lipophilicity, facilitating bacterial membrane penetration .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 5-Chloro-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol | VK-28 (5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol) |
|---|---|---|---|
| LogP (XLogP3) | 2.1 | 3.9 | 1.8 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Topological Polar Surface Area | 56.2 Ų | 39.6 Ų | 67.8 Ų |
| Solubility | Moderate in DMSO | Low in aqueous buffers | High in polar solvents |
The higher LogP of chlorinated derivatives correlates with increased membrane permeability but reduced aqueous solubility. VK-28’s hydroxyethyl group improves solubility, favoring CNS penetration .
Biological Activity
5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol is a compound of significant interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article delves into its biological activities, including receptor interactions, antimicrobial properties, and potential as an anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 320.39 g/mol. The compound features a quinoline backbone substituted with a piperazine moiety, which is known to enhance biological activity through improved receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.39 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Receptor Binding Affinity
Research indicates that compounds similar to this compound exhibit high affinity for dopamine receptors, particularly D2 and D3 subtypes. For instance, analogs containing the quinoline structure have shown low nanomolar potency at these receptors, suggesting their potential in treating conditions such as Parkinson's disease (PD) and schizophrenia.
In a study assessing various derivatives, it was found that the introduction of an 8-hydroxy quinoline moiety significantly enhanced binding affinity and agonist activity at D2/D3 receptors compared to other structural modifications. Specifically, compounds demonstrated full or near-complete agonism relative to dopamine itself, indicating their therapeutic promise in neuropharmacology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that derivatives of quinoline-based structures exhibit broad-spectrum antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds related to this compound show significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The same derivatives have demonstrated effectiveness against fungal pathogens such as Candida species, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antifungals .
Anticancer Potential
Emerging research highlights the anticancer potential of quinoline derivatives. The compound has been implicated in modulating protein kinase activity, which plays a crucial role in cell proliferation and survival pathways. In preclinical studies, certain analogs have shown promise in inhibiting tumor growth in various cancer cell lines through targeted action on specific signaling pathways .
Case Study 1: Neuroprotective Effects
A study involving the administration of quinoline-based compounds to animal models of Parkinson's disease demonstrated neuroprotective effects by mitigating dopaminergic neuron degeneration. The results indicated that these compounds could potentially slow disease progression and improve motor function .
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a derivative of the compound was tested against biofilms formed by Staphylococcus aureus. Results showed a reduction in biofilm formation by over 75%, highlighting the compound's potential as an effective treatment for biofilm-associated infections .
Q & A
Q. What are the key synthetic routes for 5-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}quinolin-8-ol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via a multi-step approach:
- Step 1: Prepare 5-chloromethyl-8-hydroxyquinoline hydrochloride by reacting 8-hydroxyquinoline with formaldehyde and HCl .
- Step 2: React the chloromethyl intermediate with 1-(pyridin-2-yl)piperazine under nucleophilic substitution conditions. Solvent choice (e.g., DMF), temperature (room temperature), and stoichiometric ratios (1:1.2 for intermediate:piperazine) are critical for yield optimization .
- Purification: Recrystallization using ethanol or column chromatography (silica gel, CHCl3:MeOH 9:1) improves purity. Yields typically range from 73% to 94% depending on substituents .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR (¹H and ¹³C): Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH2 groups) and quinolin-8-ol moiety (δ 8.5–9.0 ppm for aromatic protons) .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C20H21N4O: 349.1664) with <2 ppm error .
- X-ray crystallography: Resolves 3D conformation, particularly the orientation of the pyridinyl group relative to the quinoline core, which impacts bioactivity .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s iron-chelating properties and implications for neurodegenerative diseases?
Methodological Answer:
- In vitro chelation assays: Use ferrozine-based competitive binding assays at physiological pH (7.4) to measure iron(II/III) binding affinity. Compare to known chelators like deferoxamine .
- Neuroprotective models: Test in SH-SY5Y neuronal cells under oxidative stress (H2O2-induced). Measure markers like glutathione levels and caspase-3 activity to evaluate protection against iron-mediated apoptosis .
- In vivo studies: Administer the compound in Parkinson’s disease rodent models (e.g., MPTP-induced) and quantify dopaminergic neuron survival via tyrosine hydroxylase immunohistochemistry .
Q. What methodologies are used to evaluate the compound’s ability to inhibit P-glycoprotein (P-gp) in multidrug-resistant cancer cell lines?
Methodological Answer:
- Rho123 accumulation assay: Treat P-gp-overexpressing cells (e.g., Lucena 1) with the compound (1–10 µM) and measure intracellular Rho123 fluorescence via flow cytometry. Increased fluorescence indicates P-gp inhibition .
- Doxorubicin synergy testing: Co-administer with doxorubicin (5 µM) and quantify cell viability (MTT assay). Synergistic effects (CI <1) suggest reversal of multidrug resistance .
- Molecular docking: Model interactions with P-gp’s drug-binding pocket (e.g., using AutoDock Vina) to identify critical residues (e.g., Phe343, Gln725) for binding affinity .
Q. How do structural modifications at specific positions influence antifungal activity against pathogens like Sclerotinia sclerotiorum?
Methodological Answer:
- SAR analysis: Synthesize analogs with substitutions on the pyridinyl (e.g., nitro, chloro) or quinolin-8-ol (e.g., methyl, methoxy) groups. Test antifungal activity via agar dilution (MIC values) .
- Key findings:
- Nitro groups at position 5 of quinoline enhance activity (MIC: 2 µg/mL for S. sclerotiorum vs. 8 µg/mL for unsubstituted analogs) .
- Bulky aryl groups on piperazine reduce efficacy due to steric hindrance .
- Mechanistic studies: Use scanning electron microscopy (SEM) to observe hyphal morphology changes (e.g., shriveling, lysis) post-treatment .
Q. What computational strategies can predict the compound’s blood-brain barrier (BBB) penetration for CNS applications?
Methodological Answer:
- QSAR models: Use descriptors like logP (optimal range: 2–3), polar surface area (<90 Ų), and hydrogen-bond donors (<3) to predict BBB permeability .
- Molecular dynamics simulations: Simulate interactions with lipid bilayers (e.g., POPC membranes) to estimate permeability coefficients (e.g., Pm >5×10⁻⁶ cm/s suggests good penetration) .
- In situ perfusion: Validate predictions using rodent models by measuring brain-to-plasma ratio (Kp) after intravenous administration .
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Methodological Answer:
- Standardize assays: Ensure consistent cell lines (e.g., K562 vs. Lucena 1 for P-gp studies) and assay conditions (e.g., serum-free media for iron chelation) .
- Meta-analysis: Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in D2/D3 receptor binding (Ki: 0.3 nM vs. 1.2 nM) may arise from radioligand choice (³H-spiperone vs. ³H-raclopride) .
- Crystallographic validation: Resolve structural ambiguities (e.g., tautomerism in quinolin-8-ol) via X-ray diffraction to clarify bioactive conformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
